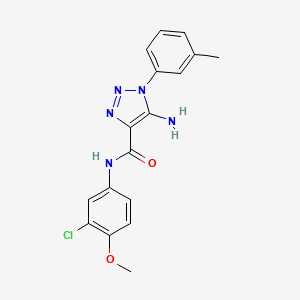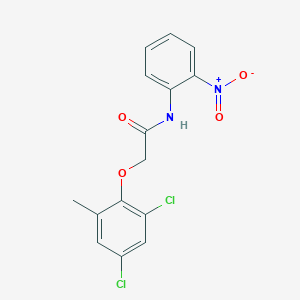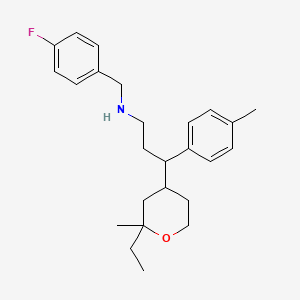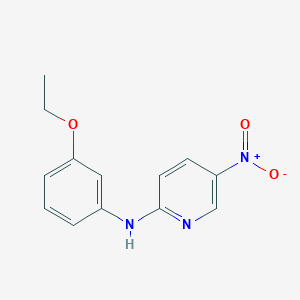
6-(2,5-dimethoxyphenyl)-2-methylquinoline trifluoroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2,5-dimethoxyphenyl)-2-methylquinoline trifluoroacetate, also known as DMQX, is a chemical compound that has been extensively researched for its effects on the central nervous system. It is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning, memory, and synaptic plasticity. DMQX has been shown to have potential therapeutic applications in various neurological disorders, such as epilepsy, stroke, and chronic pain.
作用机制
6-(2,5-dimethoxyphenyl)-2-methylquinoline trifluoroacetate acts as a competitive antagonist of the NMDA receptor, which is involved in learning, memory, and synaptic plasticity. By blocking the NMDA receptor, 6-(2,5-dimethoxyphenyl)-2-methylquinoline trifluoroacetate can reduce the excitatory neurotransmission and prevent the excessive activation of neurons, which can lead to neuronal damage and cell death.
Biochemical and Physiological Effects
6-(2,5-dimethoxyphenyl)-2-methylquinoline trifluoroacetate has been shown to have various biochemical and physiological effects on the central nervous system. It can reduce the severity and frequency of seizures in animal models of epilepsy. 6-(2,5-dimethoxyphenyl)-2-methylquinoline trifluoroacetate can also reduce the infarct size and improve the neurological outcome in animal models of stroke. In addition, 6-(2,5-dimethoxyphenyl)-2-methylquinoline trifluoroacetate can reduce the hypersensitivity and hyperalgesia in animal models of chronic pain.
实验室实验的优点和局限性
6-(2,5-dimethoxyphenyl)-2-methylquinoline trifluoroacetate has several advantages as a research tool. It is a potent and selective antagonist of the NMDA receptor, which allows for the precise manipulation of the receptor activity. 6-(2,5-dimethoxyphenyl)-2-methylquinoline trifluoroacetate is also stable and easy to handle in the laboratory. However, 6-(2,5-dimethoxyphenyl)-2-methylquinoline trifluoroacetate has some limitations as well. It has low solubility in water, which can make it difficult to administer in vivo. 6-(2,5-dimethoxyphenyl)-2-methylquinoline trifluoroacetate can also have off-target effects on other receptors, which can complicate the interpretation of the results.
未来方向
Of 6-(2,5-dimethoxyphenyl)-2-methylquinoline trifluoroacetate research include the development of analogs with improved properties and the investigation of its therapeutic potential in other neurological disorders.
合成方法
6-(2,5-dimethoxyphenyl)-2-methylquinoline trifluoroacetate can be synthesized by the reaction of 2-methylquinoline with 2,5-dimethoxybenzaldehyde in the presence of a base and a catalyst. The product is then purified by recrystallization and converted into its trifluoroacetate salt form. The synthesis of 6-(2,5-dimethoxyphenyl)-2-methylquinoline trifluoroacetate is a complex process that requires expertise in organic chemistry and a well-equipped laboratory.
科学研究应用
6-(2,5-dimethoxyphenyl)-2-methylquinoline trifluoroacetate has been extensively studied for its effects on the central nervous system. It has been shown to have potential therapeutic applications in various neurological disorders, such as epilepsy, stroke, and chronic pain. 6-(2,5-dimethoxyphenyl)-2-methylquinoline trifluoroacetate has also been used as a research tool to study the role of the NMDA receptor in learning, memory, and synaptic plasticity.
属性
IUPAC Name |
6-(2,5-dimethoxyphenyl)-2-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-12-4-5-14-10-13(6-8-17(14)19-12)16-11-15(20-2)7-9-18(16)21-3/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXQVBCLJOIEDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,5-Dimethoxyphenyl)-2-methylquinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![9-[3-(1-piperidinyl)propyl]-9H-carbazole hydrochloride](/img/structure/B5217458.png)


![2-amino-4-(4-biphenylyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5217495.png)
![2-[(4-methoxyphenoxy)methyl]-N-(3-methylbenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5217503.png)

![1-(3-chloro-4-methylphenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5217517.png)
![N,N'-bis{4-methyl-2-[(4-methylphenyl)diazenyl]phenyl}isophthalamide](/img/structure/B5217530.png)
![1,2-dimethyl-4-(4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzoyl)piperazine](/img/structure/B5217533.png)

